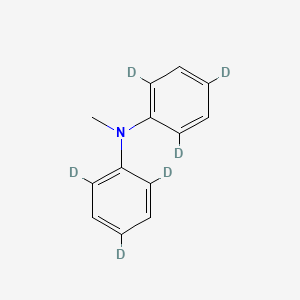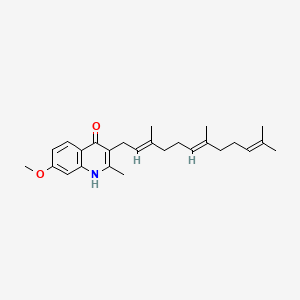
Tri-p-tolylamine-N15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-p-tolylamine-N15 is a nitrogen-containing organic compound that is a deuterium-labeled derivative of Tri-p-tolylamine. It is primarily used in scientific research as a stable isotope-labeled compound. The labeling with nitrogen-15 makes it particularly useful in various analytical and tracing studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri-p-tolylamine-N15 typically involves the introduction of nitrogen-15 into the Tri-p-tolylamine molecule. This can be achieved through isotopic exchange reactions or by using nitrogen-15 labeled precursors in the synthesis process. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the isotopic exchange.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using nitrogen-15 labeled ammonia or other nitrogen-15 containing compounds. The process is optimized to ensure high yield and purity of the final product. The production is carried out under strict quality control to maintain the isotopic purity and consistency of the compound.
化学反応の分析
Types of Reactions
Tri-p-tolylamine-N15 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Tri-p-tolylamine-N15 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of Tri-p-tolylamine-N15 involves its incorporation into molecules where nitrogen plays a crucial role. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen within a system. This is particularly useful in studying metabolic pathways, reaction mechanisms, and environmental nitrogen cycles.
類似化合物との比較
Similar Compounds
Tri-p-tolylamine: The non-labeled version of the compound.
Tri-m-tolylamine: A structural isomer with methyl groups in different positions.
Tri-o-tolylamine: Another structural isomer with methyl groups in ortho positions.
Uniqueness
Tri-p-tolylamine-N15 is unique due to its nitrogen-15 labeling, which provides distinct advantages in tracing and analytical studies. The stable isotope label allows for precise quantitation and tracking in various scientific applications, making it a valuable tool in research.
特性
分子式 |
C21H21N |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
4-methyl-N,N-bis(4-methylphenyl)(15N)aniline |
InChI |
InChI=1S/C21H21N/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3/i22+1 |
InChIキー |
YXYUIABODWXVIK-ZVDSADNZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[15N](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


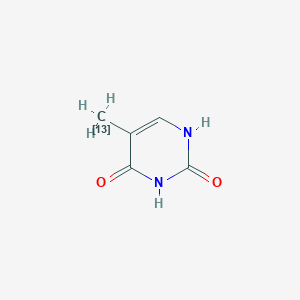
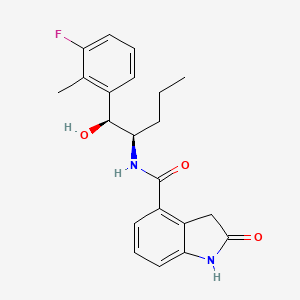
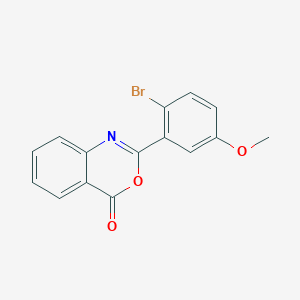
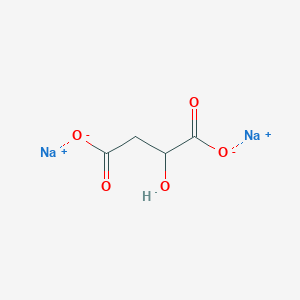
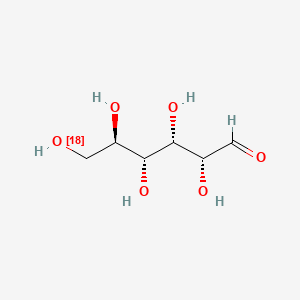

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
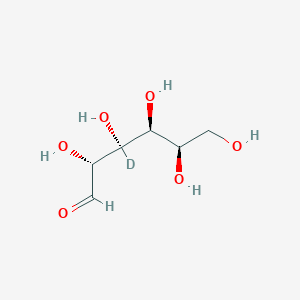
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
